molecular formula C24H25NO2 B4843720 N-(2-butoxyphenyl)-2,2-diphenylacetamide

N-(2-butoxyphenyl)-2,2-diphenylacetamide

Cat. No. B4843720
M. Wt: 359.5 g/mol
InChI Key: ABGXEFAYYXWIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butoxyphenyl)-2,2-diphenylacetamide, commonly known as BPAF, is a chemical compound that belongs to the family of diphenylacetamides. BPAF is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and chloroform. BPAF has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

BPAF has been extensively studied for its potential applications in various scientific fields. In the medical field, BPAF has been shown to exhibit anti-inflammatory and anti-tumor properties. BPAF has also been investigated for its use as an insecticide and herbicide due to its ability to inhibit the growth of various pests and weeds. In the industrial field, BPAF has been studied for its potential use as a plasticizer and flame retardant.

Mechanism of Action

The mechanism of action of BPAF is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. BPAF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. BPAF has also been shown to inhibit the activity of estrogen receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
BPAF has been shown to exhibit various biochemical and physiological effects in the body. In animal studies, BPAF has been shown to reduce inflammation and tumor growth. BPAF has also been shown to affect the reproductive system, with studies suggesting that it may disrupt the normal functioning of the ovaries and testes. Additionally, BPAF has been shown to affect the immune system, with studies suggesting that it may suppress the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

BPAF has several advantages for use in lab experiments. BPAF is relatively easy to synthesize, and it is readily available in high purity. Additionally, BPAF has been extensively studied, and there is a wealth of information available on its properties and potential applications. However, there are also some limitations to the use of BPAF in lab experiments. BPAF is known to be toxic, and care must be taken when handling and disposing of the compound. Additionally, the effects of BPAF on human health are not fully understood, and caution should be exercised when using the compound in research.

Future Directions

There are several future directions for research on BPAF. One area of interest is the development of new anti-inflammatory and anti-tumor drugs based on the structure of BPAF. Additionally, further research is needed to fully understand the effects of BPAF on the reproductive and immune systems. Finally, there is a need for more research on the potential environmental and health effects of BPAF, particularly in relation to its use as an insecticide and herbicide.

properties

IUPAC Name

N-(2-butoxyphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-2-3-18-27-22-17-11-10-16-21(22)25-24(26)23(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,2-3,18H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXEFAYYXWIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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